2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one
Overview
Description
2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one is a complex organic compound with a molecular formula of C24H32N2O2 . This compound is notable for its unique structure, which includes a phthalazinone core substituted with a morpholine ring and a nitrophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce the nitro group to an amine.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of morpholine-substituted phthalazinones .
Scientific Research Applications
2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one: Shares a similar core structure but differs in the substitution pattern.
2-methyl-4-(4-morpholinyl)benzenamine: Another morpholine-containing compound with different functional groups.
Uniqueness
2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-(4-morpholin-4-yl-3-nitrophenyl)phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-21-19(24)15-5-3-2-4-14(15)18(20-21)13-6-7-16(17(12-13)23(25)26)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBLFFEFMQSKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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